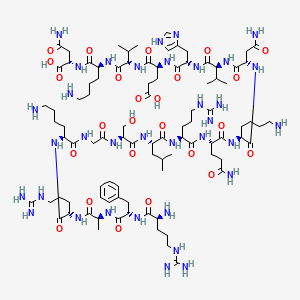
Defluoro Pitavastatin Calcium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Defluoro Pitavastatin Calcium Salt is a derivative of Pitavastatin, a member of the statin class of medications. Statins are widely used to lower cholesterol levels and reduce the risk of cardiovascular diseases by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This compound is specifically designed to retain the lipid-lowering properties of Pitavastatin while potentially offering improved pharmacokinetic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Defluoro Pitavastatin Calcium Salt involves multiple steps, starting with the preparation of the quinoline ring and side chains that include phenyl and cyclopropyl moieties. The key steps include:
Formation of the Quinoline Ring: This involves cyclization reactions using appropriate precursors.
Addition of Side Chains: The phenyl and cyclopropyl groups are introduced through substitution reactions.
Formation of the Calcium Salt: The final step involves the reaction of the intermediate compound with calcium ions to form the calcium salt
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Reactions are carried out in large reactors with precise control over temperature, pressure, and pH.
Purification: The product is purified using techniques such as crystallization and chromatography to remove impurities
Análisis De Reacciones Químicas
Types of Reactions
Defluoro Pitavastatin Calcium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl and cyclopropyl groups can undergo substitution reactions with other reagents
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties .
Aplicaciones Científicas De Investigación
Defluoro Pitavastatin Calcium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its lipid-lowering properties and potential benefits in cardiovascular diseases.
Industry: Used in the formulation of pharmaceutical products and as a standard in quality control.
Mecanismo De Acción
Defluoro Pitavastatin Calcium Salt exerts its effects by inhibiting the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. This inhibition leads to decreased cholesterol levels in the liver, which in turn reduces the levels of low-density lipoprotein (LDL) cholesterol in the blood . Additionally, the compound may have pleiotropic effects, such as improving endothelial function and reducing inflammation .
Comparación Con Compuestos Similares
Defluoro Pitavastatin Calcium Salt is compared with other statins such as atorvastatin, pravastatin, rosuvastatin, fluvastatin, and lovastatin. While all statins share the common mechanism of inhibiting HMG-CoA reductase, this compound is unique due to its specific chemical structure, which may offer improved pharmacokinetic properties and fewer side effects . Similar compounds include:
- Atorvastatin
- Pravastatin
- Rosuvastatin
- Fluvastatin
- Lovastatin .
Propiedades
Número CAS |
1258947-30-6 |
|---|---|
Fórmula molecular |
C50H50CaN2O8 |
Peso molecular |
847.034 |
Nombre IUPAC |
calcium;(E,3R,5S)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid |
InChI |
InChI=1S/2C25H25NO4.Ca/c2*27-18(14-19(28)15-23(29)30)12-13-21-24(16-6-2-1-3-7-16)20-8-4-5-9-22(20)26-25(21)17-10-11-17;/h2*1-9,12-13,17-19,27-28H,10-11,14-15H2,(H,29,30);/b2*13-12+;/t2*18-,19-;/m11./s1 |
Clave InChI |
CTOOTGHKZAQIRB-FAPMUMIKSA-N |
SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=CC=C4.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=CC=C4.[Ca] |
Sinónimos |
(3R,5S,6E)-7-(2-cyclopropyl-4-phenyl-3-quinolinyl)-3,5-dihydroxy-6-heptenoic Acid Calcium Salt (2:1); |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2R)-2-(3,4-Dioxo-1,5-cyclohexadien-1-yl)-2-hydroxyethyl]acetamide](/img/structure/B571458.png)
![[4-(Dimethylamino)phenyl]methanesulfonyl chloride](/img/structure/B571460.png)







